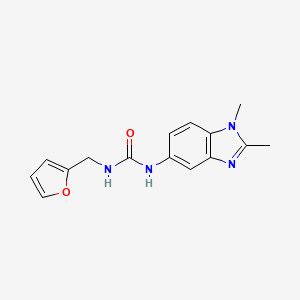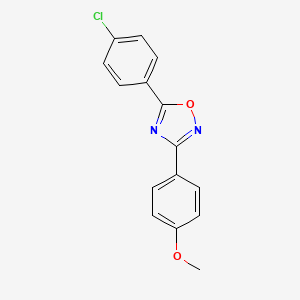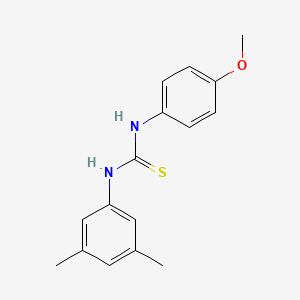
2-(1-naphthyl)-5-(2-thienyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthyl)-5-(2-thienyl)-1,3,4-oxadiazole, commonly known as NTO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields. NTO has been found to possess unique physicochemical properties that make it suitable for use in a range of industrial, agricultural, and biomedical applications.
科学的研究の応用
NTO has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, NTO has been used as a building block for the synthesis of functionalized polymers and nanomaterials. In organic electronics, NTO has been found to possess semiconducting properties and has been used as a component in the fabrication of organic light-emitting diodes and field-effect transistors. In biomedical research, NTO has been investigated for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
作用機序
The mechanism of action of NTO is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in cellular processes such as DNA replication and protein synthesis. NTO has been found to induce apoptosis, or programmed cell death, in cancer cells, and has been shown to have a selective cytotoxic effect on cancer cells compared to normal cells.
Biochemical and Physiological Effects:
NTO has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. NTO has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells, making it a promising candidate for cancer therapy. NTO has also been found to possess antibacterial and antifungal properties, and has been investigated for its potential as an antimicrobial agent.
実験室実験の利点と制限
NTO has several advantages for use in lab experiments, including its high chemical stability, low toxicity, and ease of synthesis. However, NTO also has some limitations, such as its relatively low solubility in common solvents, which can make it difficult to work with in certain applications. Additionally, the mechanism of action of NTO is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on NTO. One potential area of investigation is the development of new synthetic routes to improve the yield and purity of NTO. Another area of research is the investigation of the mechanism of action of NTO, which could lead to the development of new therapeutic applications. Additionally, NTO could be investigated for its potential as an antimicrobial agent, as well as for its use in organic electronics and material science. Overall, NTO is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
合成法
The synthesis of NTO involves the reaction of 2-naphthylamine and 2-thiophenecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the NTO molecule. The yield of NTO can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
特性
IUPAC Name |
2-naphthalen-1-yl-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c1-2-7-12-11(5-1)6-3-8-13(12)15-17-18-16(19-15)14-9-4-10-20-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJIBUNDQMIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)



![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)





![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)
